2-(Pent-2-en-1-yl)phenol
Description
2-(Pent-2-en-1-yl)phenol is a phenolic compound characterized by a pent-2-en-1-yl chain attached to the ortho position of a phenol ring. This structural motif is observed in volatile organic compounds (VOCs) produced by night-blooming Araceae plants, where it plays a critical role in attracting cyclocephaline scarab pollinators . The (Z)-configuration of the pent-2-en-1-yl chain enhances its stereochemical specificity, contributing to its biological activity and ecological interactions. The compound’s phenolic hydroxyl group enables hydrogen bonding, influencing its solubility and reactivity, while the unsaturated aliphatic chain increases volatility, a key trait for scent dispersal in floral communication .
Properties
CAS No. |
62536-86-1 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-pent-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h3-6,8-9,12H,2,7H2,1H3 |
InChI Key |
NRCDLSKAIAFBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including 2-(Pent-2-en-1-yl)phenol, can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides under extreme conditions . Another method is the preparation from benzene derivatives by converting them to an arene diazonium salt and subsequently hydrolyzing them . These methods often require specific reaction conditions, such as high temperatures and the presence of strong bases or acids.
Industrial Production Methods
Industrial production of phenols typically involves the cumene process, where phenol and acetone are prepared from benzene and propylene via a mechanism involving radical intermediates . This process is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for the oxidation of phenols to quinones.
Reduction: Reducing agents like sodium borohydride can be used to reduce quinones to hydroquinones.
Electrophilic Aromatic Substitution: Reactions such as halogenation can occur without a catalyst due to the activating effect of the hydroxyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-(Pent-2-en-1-yl)phenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pent-2-en-1-yl)phenol involves its interaction with molecular targets and pathways. Phenols are known to produce chemical neurolysis when injected next to a nerve, leading to local anesthetic effects . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Phenol, 2-(2-Methyl-2-propen-1-yl)
- Structure : Features a shorter, branched propenyl group (C₃) at the ortho position.
- Properties: Reduced chain length decreases lipophilicity (predicted logP ~2.8) compared to 2-(Pent-2-en-1-yl)phenol (estimated logP ~3.5). The propenyl group’s rigidity may limit conformational flexibility, altering receptor binding in ecological contexts .
- Applications : Primarily used in synthetic chemistry for derivatization studies.
3-(2-Methylpent-4-en-2-yl)phenol
- Structure : Branched pentenyl group at the meta position.
- Properties: The meta substitution reduces steric hindrance near the hydroxyl group, enhancing solubility in polar solvents. LogP = 3.24, similar to this compound, but the branched chain may reduce volatility .
- Applications : Investigated in polymer chemistry for its thermal stability.
Esters and Derivatives
(Z)-Pent-2-en-1-yl Acetate
- Structure : Acetylated derivative of the pent-2-en-1-ol moiety.
- Properties: Higher volatility (boiling point ~150°C) due to esterification, making it more effective as a fragrance component. The absence of a phenolic group eliminates hydrogen bonding, reducing solubility in aqueous media .
- Applications : Widely used in perfumery and flavor industries.
2-Propenyl Phenylacetate
- Structure : Propenyl chain esterified with phenylacetic acid.
- Properties: Combines aromatic and aliphatic motifs, with logP ~2.5. Less volatile than this compound due to the larger phenylacetate group .
- Applications : Intermediate in pharmaceutical synthesis.
Aliphatic and Aromatic Alcohols
2-Phenyl-2-pentanol
- Structure : Secondary alcohol with a phenyl and pentyl group.
- Properties: Higher boiling point (~220°C) due to reduced unsaturation and stronger intermolecular forces. The hydroxyl group’s secondary position lowers acidity (pKa ~16) compared to phenolic analogs (pKa ~10) .
- Applications : Solvent in organic synthesis.
2-Methyl-1-pentanol
- Structure : Aliphatic primary alcohol with a branched chain.
- Properties: Lower logP (~1.8) and higher water solubility than phenolic analogs. Lacks aromaticity, reducing UV absorption and photostability .
- Applications : Industrial solvent and fuel additive.
Data Table: Key Properties of this compound and Analogs
Research Findings and Functional Insights
- Ecological Role: The (Z)-pent-2-en-1-yl chain in this compound is critical for binding to scarab beetle olfactory receptors, as demonstrated in headspace analyses of Philodendron squamiferum . Structural analogs with shorter or branched chains show reduced attraction efficiency.
- Synthetic Modifications: Acetylation of the hydroxyl group (e.g., to form esters like (Z)-pent-2-en-1-yl acetate) increases volatility but eliminates antimicrobial activity associated with phenolic compounds .
- Safety Profiles: Phenolic derivatives like 3-(2-methyl-2-propen-1-yl)-phenol acetate exhibit irritant properties (H315, H319), consistent with the reactivity of phenolic hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
